4-(4-Hydroxybenzoyl)phenol; benzene-1,4-diol
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Overview
Description
4-(4-Hydroxybenzoyl)phenol, also known as benzene-1,4-diol, is an aromatic organic compound that belongs to the class of phenols. It is a derivative of benzene with two hydroxyl groups bonded to the benzene ring in a para position. This compound is commonly referred to as hydroquinone and is known for its white granular solid appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroquinone can be synthesized through several methods. One common method involves the dialkylation of benzene with propene to produce 1,4-diisopropylbenzene. This compound then reacts with air to form bis(hydroperoxide), which rearranges in acid to yield acetone and hydroquinone .
Industrial Production Methods
Industrial production of hydroquinone typically follows the cumene process, which is similar to the synthetic route mentioned above. This process involves the oxidation of 1,4-diisopropylbenzene to produce hydroquinone and acetone as by-products .
Chemical Reactions Analysis
Types of Reactions
Hydroquinone undergoes various chemical reactions, including:
Oxidation: Hydroquinone can be oxidized to form benzoquinone.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Hydroquinone can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions.
Major Products
Oxidation: Benzoquinone is a major product.
Reduction: Various hydroquinone derivatives can be formed.
Substitution: Substituted hydroquinone compounds are produced.
Scientific Research Applications
Hydroquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and an antioxidant.
Biology: Hydroquinone is studied for its role in cellular processes and its potential carcinogenic effects.
Medicine: It is used in skin-lightening creams to reduce hyperpigmentation.
Industry: Hydroquinone is used in the production of polymers, dyes, and photographic developers.
Mechanism of Action
Hydroquinone exerts its effects primarily through its ability to act as a reducing agent. It inhibits the synthesis of melanin by interfering with the enzymatic oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to melanin. This mechanism is utilized in its application as a skin-lightening agent .
Comparison with Similar Compounds
Hydroquinone can be compared with other dihydroxybenzenes:
Catechol (1,2-dihydroxybenzene): Has hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Has hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Has hydroxyl groups in the para position.
Uniqueness
Hydroquinone’s para-positioned hydroxyl groups make it particularly effective as a reducing agent and antioxidant, distinguishing it from its isomers catechol and resorcinol .
Properties
IUPAC Name |
benzene-1,4-diol;bis(4-hydroxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3.C6H6O2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10;7-5-1-2-6(8)4-3-5/h1-8,14-15H;1-4,7-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGYTDAAMWIDRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)O.C1=CC(=CC=C1O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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